molecular formula C31H33N3O7 B12094331 2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

Cat. No.: B12094331
M. Wt: 559.6 g/mol
InChI Key: TUSABYUHVBHWDJ-UHFFFAOYSA-N
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Description

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative with three key structural features:

  • 5-Methyl substitution on the uracil base, enhancing base-pairing stability and resistance to enzymatic degradation.
  • 2'-Amino group replacing the 2'-hydroxyl in the ribose sugar, which improves nuclease resistance and enables selective functionalization (e.g., conjugation with targeting ligands or fluorophores).
  • 5'-O-(4,4'-dimethoxytrityl) (DMTr) protection, a standard strategy in oligonucleotide synthesis to block the 5'-hydroxyl during solid-phase synthesis .

This compound is primarily used as a building block in antisense oligonucleotide (ASO) synthesis, where its amino group facilitates post-synthetic modifications. Its molecular formula is C₃₄H₃₈N₄O₇, with a molecular weight of 638.69 g/mol (calculated from structural analogs in ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.

    Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .

Scientific Research Applications

Antitumor Applications

The primary application of 2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine lies in its antitumor properties . Research indicates that this compound can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. It has shown promising results in various studies related to cancer therapy:

  • Mechanism of Action : The compound may inhibit enzymes such as DNA polymerases and RNA polymerases, leading to reduced replication rates in target cells .

Antiviral Applications

In addition to its antitumor effects, this modified nucleoside has potential applications in antiviral therapies . Its structural modifications allow it to mimic natural nucleosides effectively, which can be beneficial in developing antiviral agents that target viral replication processes.

Synthesis Techniques

The synthesis of this compound typically involves several key steps to ensure high purity and yield suitable for biological applications. Techniques often include:

  • Protection and deprotection strategies.
  • Use of phosphoramidite chemistry for incorporation into oligonucleotides .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antitumor Efficacy : In vitro studies have demonstrated significant cytotoxic effects against various human tumor cell lines. For example, a study reported IC50 values indicating effective inhibition of cancer cell growth .
  • Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in nucleic acid synthesis, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Features of DMTr-Protected Nucleosides

Compound Name Sugar Modification Base Modification DMTr Position Molecular Formula Molecular Weight (g/mol) Key Applications References
2'-Amino-2'-deoxy-5'-O-DMTr-5-methyluridine 2'-Amino, 2'-deoxy 5-Methyluracil 5'-O C₃₄H₃₈N₄O₇ 638.69 ASO synthesis, conjugation
5'-O-DMTr-5-iodo-2'-deoxyuridine 2'-Deoxy 5-Iodouracil 5'-O C₃₁H₃₁IN₂O₇ 686.50 Radiolabeling probes
5'-O-DMTr-2'-O-methyluridine 2'-O-Methyl Uracil 5'-O C₃₄H₃₆N₂O₈ 624.66 siRNA, mRNA therapeutics
5'-O-DMTr-2'-fluoro-5-methyluridine 2'-Fluoro, 2'-deoxy 5-Methyluracil 5'-O C₃₁H₃₁FN₂O₇ 562.59 Antiviral drug development
5'-O-DMTr-2'-deoxycytidine 2'-Deoxy Cytosine 5'-O C₃₀H₃₁N₃O₆ 529.58 DNAzyme synthesis

Table 2: Functional Comparisons

Compound Nuclease Resistance Base-Pairing Stability Bioactivity Limitations
2'-Amino-2'-deoxy-5'-O-DMTr-5-methyluridine High Moderate Inhibits viral polymerases; used in antisense therapies Requires additional stabilization for in vivo use
5'-O-DMTr-5-iodo-2'-deoxyuridine Moderate Low Radiolabeled probes for imaging Limited therapeutic utility
5'-O-DMTr-2'-O-methyluridine Very High High siRNA for gene silencing; minimal immune activation Cannot be enzymatically extended in DNA synthesis
5'-O-DMTr-2'-fluoro-5-methyluridine High High Potent against RNA viruses (e.g., HCV, SARS-CoV-2) Potential off-target effects

Biological Activity

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral treatments. This compound is a purine nucleoside analog, which means it mimics the structure of natural nucleosides and can interfere with nucleic acid synthesis and function.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H25N3O6\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{6}

This structure includes:

  • An amino group at the 2' position
  • A methyl group at the 5' position
  • A dimethoxytrityl protecting group at the 5' hydroxyl

Antitumor Activity

Research indicates that purine nucleoside analogs like this compound exhibit broad antitumor activity. These compounds can inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation. The mechanism of action typically involves the incorporation of these analogs into DNA or RNA, disrupting normal nucleic acid function.

Table 1: Antitumor Activity of Nucleoside Analogs

Compound NameMechanism of ActionCancer Type TargetedReference
This compoundInhibition of DNA synthesisVarious solid tumors
GemcitabineNucleotide analog; DNA synthesis inhibitorPancreatic cancer
CytarabineNucleotide analog; DNA synthesis inhibitorLeukemia

Antiviral Activity

In addition to its antitumor properties, this compound also shows promise as an antiviral agent. Studies suggest that modifications to nucleosides can enhance their efficacy against viral infections by mimicking natural substrates required for viral replication.

Case Study: Antiviral Efficacy

In a study examining various nucleoside analogs against viral pathogens, this compound demonstrated significant inhibition of viral replication in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in viral load.

Stability and Reactivity

The presence of amino groups in nucleoside structures can significantly influence their stability and reactivity. Research has shown that the introduction of amino groups at specific positions can enhance the stability of DNA duplexes formed with these modified nucleosides.

Table 2: Stability Comparison of Modified Nucleosides

Nucleoside ModificationStability (ΔG kcal/mol)Reference
Unmodified Uridine-10.5
2-Amino Modification-12.3
5-Methyl Modification-11.0

Q & A

Q. Basic: What is the role of the 4,4'-dimethoxytrityl (DMT) group in the synthesis of 2'-amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine?

Methodological Answer:
The DMT group protects the 5'-hydroxyl during nucleoside synthesis, enabling selective deprotection in solid-phase oligonucleotide assembly. Key steps include:

  • Tritylation : Reacting the hydroxyl group with DMT-Cl in anhydrous pyridine, catalyzed by DMAP (4-dimethylaminopyridine) at 0°C under argon .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane/triethylamine (e.g., 200:100:1 v/v) to isolate the DMT-protected intermediate .
  • Deprotection : Controlled acidic conditions (e.g., 80% acetic acid) to remove the DMT group post-synthesis .

Q. Advanced: How can researchers optimize the introduction of the 2'-amino group while minimizing side reactions?

Methodological Answer:
The 2'-amino group is typically introduced via:

  • Azide Intermediates : Mesylation of the 2'-OH followed by displacement with lithium azide in DMF. Subsequent reduction (e.g., Staudinger reaction or catalytic hydrogenation with Pd/C in ethanol) yields the amine .
  • Critical Parameters :
    • Catalyst Loading : 10% Pd/C with hydrogen gas at ambient pressure to avoid over-reduction .
    • Temperature Control : Maintain reaction at 25°C to prevent epimerization or degradation .
  • Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane) and LC-MS to track azide-to-amine conversion .

Q. Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR (CDCl3) : Key signals include DMTr aromatic protons (δ 6.8–7.4), H1' (δ 6.2–6.4), and CH2S (δ 3.1–3.3) for mercaptomethyl derivatives .
    • 13C NMR : DMTr carbons (δ 144–158 ppm) and C5-methyl (δ 12–14 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 562.59 for DMT-protected analogs) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>98%) .

Q. Advanced: How does the 2'-amino modification influence DNA polymerase interactions in primer extension assays?

Methodological Answer:

  • Steric and Electronic Effects : The 2'-amino group alters sugar pucker, potentially reducing incorporation efficiency by DNA polymerases (e.g., Klenow fragment) .
  • Experimental Design :
    • Gel Electrophoresis : Compare termination rates using radiolabeled primers and dNTP analogs .
    • Fluorescent Tagging : Incorporate 2'-amino-modified nucleotides with Cy3/Cy5 labels to track real-time synthesis via single-molecule imaging .
  • Data Interpretation : Lower band intensity at incorporation sites indicates polymerase stalling .

Q. Basic: What are common challenges in purifying DMT-protected intermediates, and how are they addressed?

Methodological Answer:

  • Hydrophobicity : The DMT group increases hydrophobicity, complicating aqueous workup.
  • Chromatography Optimization :
    • Mobile Phase : Use triethylamine (0.1–1%) in ethyl acetate/hexane to reduce tailing and improve resolution .
    • Gradient Elution : Stepwise increase in ethyl acetate (5% → 30%) to separate DMT-protected products from deprotected byproducts .
  • Alternative Methods : Precipitation in cold methanol/ether (1:5 v/v) for bulk removal of unreacted reagents .

Q. Advanced: What strategies mitigate instability of the 2'-amino group under acidic or oxidative conditions?

Methodological Answer:

  • Protection Schemes :
    • Acetyl Protection : Introduce S-acetyl groups (e.g., S-acetylmercaptomethyl derivatives) to stabilize the amine during DMT deprotection .
    • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during synthesis to prevent protonation-induced degradation .
  • Stability Assays : Accelerated aging studies (40°C, 75% humidity) with HPLC monitoring to quantify degradation products .

Q. Basic: How is the 5-methyluridine moiety synthesized and integrated into the final compound?

Methodological Answer:

  • Base Modification : Direct methylation of uridine at C5 using methyl iodide in DMF, catalyzed by NaH .
  • Coupling : Phosphoramidite chemistry (e.g., 5'-O-DMT-5-methyluridine-3'-CE phosphoramidite) for automated oligonucleotide synthesis .
  • Validation : MALDI-TOF MS to confirm correct mass addition (Δm/z = 14 for methyl group) .

Q. Advanced: Can this compound be used in click chemistry for bioconjugation? What are the limitations?

Methodological Answer:

  • Azide-Alkyne Cycloaddition : Incorporate alkyne-modified 2'-amino groups (e.g., propargylamine derivatives) for Cu(I)-catalyzed "click" reactions .
  • Limitations :
    • Steric Hindrance : Bulky DMT groups may reduce reaction efficiency; partial deprotection (e.g., 5'-DMT retention) is recommended .
    • Side Reactions : Competing oxidation of the 2'-amine requires inert atmospheres and radical scavengers (e.g., BHT) .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation/contact with azide intermediates (potential mutagenicity) .
  • Handling : Use argon/vacuum lines for moisture-sensitive steps (e.g., DMT-Cl reactions) .
  • Waste Disposal : Quench azides with aqueous NaNO2/HCl before disposal to prevent explosive hazards .

Q. Advanced: How does the DMT group influence oligonucleotide solubility during solid-phase synthesis?

Methodological Answer:

  • Solubility Enhancement : The hydrophobic DMT group improves solubility in organic solvents (e.g., acetonitrile), critical for coupling efficiency .
  • Empirical Testing : Monitor UV absorbance (498 nm) during DMT-on purification to quantify truncation products .

Properties

Molecular Formula

C31H33N3O7

Molecular Weight

559.6 g/mol

IUPAC Name

1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37)

InChI Key

TUSABYUHVBHWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N

Origin of Product

United States

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